molecular formula C16H10BrClS B13054248 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene

3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene

Cat. No.: B13054248
M. Wt: 349.7 g/mol
InChI Key: QNRMUNYQVHZAOA-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene ( 2089649-54-5) is a high-purity chemical compound offered for research and development purposes. This specialty thiophene derivative has a molecular formula of C16H10BrClS and a molecular weight of 349.67 . It is provided with the storage recommendation to be kept cold, indicating a requirement for cold-chain transportation . As a functionalized thiophene, this compound belongs to a class of heterocyclic aromatics that serve as critical building blocks in organic synthesis and materials science. Researchers utilize such brominated and arylated thiophene derivatives in the development of advanced materials, including photochromic molecules and as key intermediates in the synthesis of more complex organic structures . The presence of both bromine and multiple phenyl groups on the thiophene core makes it a versatile precursor for further cross-coupling reactions and regioselective functionalization, which are fundamental processes in medicinal chemistry and materials research . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C16H10BrClS

Molecular Weight

349.7 g/mol

IUPAC Name

3-bromo-2-(4-chlorophenyl)-5-phenylthiophene

InChI

InChI=1S/C16H10BrClS/c17-14-10-15(11-4-2-1-3-5-11)19-16(14)12-6-8-13(18)9-7-12/h1-10H

InChI Key

QNRMUNYQVHZAOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene typically involves the following steps:

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to attach the phenyl group to the thiophene ring. The reaction involves the use of phenylboronic acid and a palladium catalyst in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Phenylboronic Acid: Used in Suzuki-Miyaura coupling.

    Thionyl Chloride: Used for chlorination.

    Hydrogen Peroxide: Used for oxidation.

    Lithium Aluminum Hydride: Used for reduction.

Major Products Formed

    Substituted Thiophenes: Resulting from substitution reactions.

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Reduced Thiophenes: Resulting from reduction reactions.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives with tailored properties. The bromine atom facilitates nucleophilic substitution reactions, while the thiophene ring contributes to the electronic characteristics of the resulting compounds.

Medicinal Chemistry

Anticancer and Antimicrobial Properties
Research indicates that derivatives of thiophene compounds, including 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene, exhibit potential anticancer and antimicrobial activities. For instance, a study demonstrated that thiophene derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Additionally, certain modifications of this compound have shown promise as antimicrobial agents against various pathogens .

Case Study: Antiviral Activity
A recent investigation highlighted the antiviral activity of thiophene derivatives against Ebola virus pseudotypes. The study revealed that specific modifications to the thiophene structure could enhance bioavailability and efficacy against viral infections . This underscores the potential of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene as a scaffold for developing new antiviral medications.

Materials Science

Organic Electronics
The compound is also utilized in the field of organic electronics, particularly in the development of organic semiconductors and conductive polymers. Its conjugated system allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop semiconducting materials. In pharmaceutical research, its biological activity is studied to understand its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene 2: 4-ClC₆H₄; 3: Br; 5: C₆H₅ 357.67 Electronic materials, antimicrobial studies
2-(4-Bromophenyl)-5-phenylthiophene (CAS 118621-30-0) 2: 4-BrC₆H₄; 5: C₆H₅ 326.24 Intermediate in organic synthesis
3-Bromo-2-methyl-5-(4-cyanophenyl)thiophene 2: CH₃; 3: Br; 5: 4-NCC₆H₄ 307.16 Catalytic cross-coupling reactions
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Benzothiophene with Br and F substituents 363.23 Pharmaceutical intermediates

Key Observations :

  • Electron-Withdrawing Effects: Bromine at the 3-position (as in the target compound) enhances electrophilicity compared to non-brominated analogues like 2-(4-bromophenyl)-5-phenylthiophene. This property is critical in charge-transfer applications .
  • Steric and Electronic Modulation: Substitution at position 2 with 4-chlorophenyl (target compound) versus methyl or cyano groups (other analogues) alters steric bulk and π-conjugation, impacting solubility and reactivity .

Comparison with Analogues :

  • 2-(4-Bromophenyl)-5-phenylthiophene : Synthesized via similar cross-coupling but lacks bromine at position 3, simplifying purification steps .
  • 3-Bromo-2-methyl-5-(4-cyanophenyl)thiophene: Requires additional steps for cyano group introduction, such as formylation followed by cyanation .
Antimicrobial Activity:
  • The target compound’s halogenated structure may exhibit antimicrobial properties akin to 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives, which show activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • Limitation: Non-fluorinated analogues (e.g., 2-(4-bromophenyl)-5-phenylthiophene) generally show reduced bioactivity compared to fluoro/bromo derivatives .
Electronic Properties:
  • DFT Studies: Computational models predict that bromine and chlorine substituents lower the HOMO-LUMO gap (∼3.5 eV) compared to non-halogenated thiophenes (∼4.2 eV), enhancing charge mobility in organic semiconductors .
  • Comparison with Benzothiophenes : Benzothiophene derivatives (e.g., 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene) exhibit higher thermal stability but reduced solubility in polar solvents .

Challenges and Limitations

  • Synthetic Complexity : Introducing multiple halogens (Br, Cl) requires precise control to avoid side reactions, increasing production costs .
  • Environmental Impact : Brominated compounds pose disposal challenges due to persistence in ecosystems .

Biological Activity

3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene is C14H10BrClSC_{14}H_{10}BrClS. The compound features a thiophene ring substituted with a bromine atom, a chlorophenyl group, and a phenyl group, which contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, in a study involving various thiophene compounds, 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene demonstrated notable inhibition against specific bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be in the range of 8-16 µg/mL for Gram-positive bacteria, indicating promising antibacterial potential .

Anticancer Properties

Thiophene derivatives have also been explored for their anticancer activities. A comparative analysis indicated that compounds similar to 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, suggesting moderate potency .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes linked to disease pathways. Notably, it was found to inhibit lipoxygenase (LOX) activity, which is crucial in inflammatory processes. The IC50 for LOX inhibition was determined to be approximately 15 µM, marking it as a potential anti-inflammatory agent .

The biological activity of 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene can be attributed to its ability to interact with specific molecular targets. For instance:

  • Enzyme Binding : The compound likely binds to the active sites of enzymes like LOX, altering their activity and subsequently impacting inflammatory pathways.
  • Cellular Uptake : Its lipophilic nature facilitates cellular uptake, allowing it to exert effects within target cells effectively.

Structure-Activity Relationship (SAR)

The modifications on the thiophene ring significantly influence the biological activity of the compound. Substituents such as bromine and chlorine enhance the compound's reactivity and biological efficacy. Studies suggest that:

  • Bromine Substitution : Increases antimicrobial potency.
  • Chlorine Substitution : Enhances cytotoxicity against cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several thiophene derivatives, including 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene. Results indicated that the compound exhibited effective bactericidal activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines showed that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways, leading to cell death .
  • Anti-inflammatory Activity : Research indicated that 3-Bromo-2-(4-chlorophenyl)-5-phenylthiophene reduced pro-inflammatory cytokines in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

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